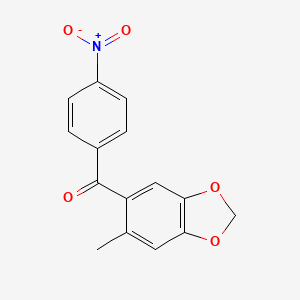
Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- is an organic compound that features a methanone group attached to a 6-methyl-1,3-benzodioxol-5-yl ring and a 4-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- typically involves the reaction of 6-methyl-1,3-benzodioxole with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
6-methyl-1,3-benzodioxole+4-nitrobenzoyl chloride→Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (6-methyl-1,3-benzodioxol-5-yl)(tetrahydro-2H-pyran-4-yl)-
- Methanone, (4-ethoxy-3-methoxyphenyl)(6-methyl-1,3-benzodioxol-5-yl)-
Uniqueness
Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- is unique due to the presence of both a 6-methyl-1,3-benzodioxol-5-yl ring and a 4-nitrophenyl ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
295793-35-0 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(6-methyl-1,3-benzodioxol-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11NO5/c1-9-6-13-14(21-8-20-13)7-12(9)15(17)10-2-4-11(5-3-10)16(18)19/h2-7H,8H2,1H3 |
InChI Key |
JDJPMVVKRFGWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















